3,4-Dimethoxyphenyl beta-D-glucoside

Descripción

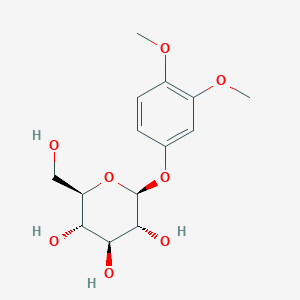

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLZDPFUIWTENT-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Presence of 3,4-Dimethoxyphenyl beta-D-glucoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 3,4-Dimethoxyphenyl beta-D-glucoside, a phenolic glycoside with potential biological activities. While direct and widespread evidence of its presence in plants is still emerging, this document consolidates existing reports, provides detailed experimental protocols for its identification, and hypothesizes its biosynthetic origins. This guide aims to serve as a valuable resource for researchers investigating novel bioactive compounds from natural sources.

Natural Occurrence and Quantitative Data

The definitive natural occurrence of this compound has been reported in sugarcane (Saccharum officinarum), from which it has been purified from crude black sugar. While comprehensive quantitative data across a wide range of plant species is not yet available, the presence of a structurally related compound, 3,4-Dimethoxybenzyl beta-D-glucopyranoside, in Cucurbita pepo suggests that plants from the Poaceae and Cucurbitaceae families are promising candidates for further investigation.

Table 1: Reported and Hypothesized Natural Sources of this compound and Related Compounds

| Compound Name | Plant Species | Family | Plant Part | Level of Evidence | Reference |

| This compound | Saccharum officinarum | Poaceae | Stem (from black sugar) | Reported | [1] |

| 3,4-Dimethoxybenzyl beta-D-glucopyranoside | Cucurbita pepo | Cucurbitaceae | Not specified | Reported |

Experimental Protocols

The following section outlines detailed methodologies for the extraction, isolation, and identification of this compound from plant matrices. These protocols are based on established methods for the analysis of phenolic glycosides and can be adapted for specific research needs.

Extraction of Phenolic Glycosides

This protocol describes a general method for the extraction of phenolic compounds from plant material.

Materials:

-

Fresh or dried and powdered plant material (e.g., sugarcane stem, Cucurbita pepo fruit)

-

80% Methanol (B129727) (HPLC grade)

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Homogenize 10 g of fresh plant material or 1 g of dried powder with 100 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

Resuspend the concentrated extract in 10 mL of distilled water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.

-

Load the aqueous extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of distilled water to remove sugars and other polar compounds.

-

Elute the phenolic glycosides with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness and redissolve in a known volume of methanol for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This method allows for the quantification of this compound.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: 10% B to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection:

-

DAD: 280 nm.

-

MS (Electrospray Ionization - ESI, negative mode): Monitor for the [M-H]⁻ ion (m/z 315.1).

-

-

Quantification: Use a certified reference standard of this compound to create a calibration curve.

Structural Elucidation

For definitive identification, the following techniques are recommended:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. Tandem MS (MS/MS) will show characteristic fragmentation patterns, including the loss of the glucose moiety (162 Da).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, including the positions of the methoxy (B1213986) groups and the anomeric proton of the glucose, confirming the β-linkage.

Biosynthetic Pathway

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The proposed biosynthetic pathway starts from the amino acid L-phenylalanine.

Key Steps in the Hypothesized Biosynthetic Pathway:

-

Deamination: L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylation: Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).

-

Further Hydroxylation and Methylation: A series of hydroxylation and O-methylation steps, catalyzed by enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT), convert p-coumaric acid into 3,4-dimethoxycinnamic acid.

-

Chain Shortening: The three-carbon side chain of 3,4-dimethoxycinnamic acid is shortened by one carbon to yield 3,4-dimethoxyphenol. The exact enzymatic mechanism for this step in this specific pathway is yet to be fully elucidated but is a known process in phenylpropanoid metabolism.

-

Glycosylation: Finally, a UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of 3,4-dimethoxyphenol, forming this compound.

Visualizations

To aid in the understanding of the experimental workflow and the proposed biosynthetic pathway, the following diagrams have been generated.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: Hypothesized biosynthetic pathway of this compound.

This technical guide provides a foundational understanding of this compound in the context of its natural occurrence. Further research is warranted to expand the list of plant species containing this compound, to quantify its presence in various plant tissues, and to fully elucidate its biosynthetic pathway and biological functions.

References

Isolation of 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dimethoxyphenyl β-D-glucoside, a phenolic glucoside identified in the bark of Norway spruce (Picea abies). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow to support research and development activities in natural product chemistry and drug discovery.

Introduction

Picea abies, commonly known as Norway spruce, is a rich source of various bioactive secondary metabolites. Among these, phenolic compounds and their glycosides are of significant interest due to their potential pharmacological activities. 3,4-Dimethoxyphenyl β-D-glucoside has been identified as a constituent of Picea abies bark and represents a target for phytochemical investigation. This guide details a strategic approach for its isolation and characterization.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 3,4-Dimethoxyphenyl β-D-glucoside is presented below. This information is crucial for the identification and characterization of the isolated compound.

Table 1: Physicochemical Properties of 3,4-Dimethoxyphenyl β-D-glucoside

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₈ | [1] |

| Molecular Weight | 330.33 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar solvents like methanol (B129727) and water. | |

| XLogP3 | -0.8 | [1] |

Table 2: Spectroscopic Data for 3,4-Dimethoxyphenyl β-D-glucoside

| Data Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons of the 3,4-dimethoxyphenyl group, methoxy (B1213986) protons, and protons of the β-D-glucopyranosyl moiety. |

| ¹³C NMR | Resonances for the carbons of the aromatic ring, methoxy groups, and the glucose unit. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Note: Detailed, experimentally-derived spectroscopic data from a direct isolation from Picea abies is not extensively available in the public domain. The data presented here are based on publicly available spectral databases for the compound.

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies bark. The protocol is a composite based on established methods for the extraction of glycosides from plant materials.

Plant Material Collection and Preparation

Picea abies bark should be collected and authenticated. The bark is then air-dried or freeze-dried to prevent enzymatic degradation of the glycosides. The dried bark is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Glycosides

A general method for the extraction of glycosides, such as the Stas-Otto method, can be employed.[2][3]

-

Maceration/Soxhlet Extraction: The powdered bark is extracted with a polar solvent such as methanol or a mixture of ethanol (B145695) and water (e.g., 70% ethanol) to efficiently extract the polar glycosides.[4] Hot percolation using a Soxhlet apparatus can be used to enhance extraction efficiency and deactivate enzymes that may hydrolyze the glycosides.[2]

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of 3,4-Dimethoxyphenyl β-D-glucoside

The crude extract contains a complex mixture of compounds. A multi-step purification strategy is necessary to isolate the target compound.

Figure 1: Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of 3,4-Dimethoxyphenyl β-D-glucoside.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and medium-polar compounds. The target glycoside is expected to remain in the aqueous phase.

-

Column Chromatography: The concentrated aqueous phase is subjected to column chromatography.

-

Adsorbent: Silica gel or Sephadex LH-20 are suitable stationary phases for the separation of phenolic glycosides.

-

Elution: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as indicated by TLC, are pooled and further purified by preparative HPLC. A C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water is typically used.

Characterization of the Isolated Compound

The purity and structure of the isolated 3,4-Dimethoxyphenyl β-D-glucoside are confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Quantitative Data

While specific yield data for 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies is not widely reported, the total yield of phenolic compounds from spruce bark can provide a general indication.

Table 3: Reported Yields of Phenolic Compounds from Picea abies Bark

| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g of extract) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Hydroalcoholic | ~40 | [5] |

| Microwave-Assisted Extraction (MAE) | 96.6% Ethanol | Up to 321.1 mg GAE/100g dry bark | [6] |

| Organosolv Extraction | 50% Ethanol/Water | 324.80 | [2] |

GAE: Gallic Acid Equivalents

The yield of a specific glycoside will be a fraction of the total phenolic content and is dependent on the efficiency of the isolation and purification process.

Logical Relationships in Purification

The purification process is based on the differential physicochemical properties of the compounds present in the crude extract.

Figure 2: Logical Flow of Purification

Caption: The logical progression of purification based on compound properties.

Conclusion

The isolation of 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies bark is a feasible process utilizing standard phytochemical techniques. This guide provides a foundational protocol that can be optimized by researchers for their specific laboratory conditions and research goals. The successful isolation and characterization of this compound will enable further investigation into its biological activities and potential applications in the pharmaceutical and drug development sectors.

References

- 1. 3,4-Dimethoxybenzyl beta-D-glucopyranoside | C15H22O8 | CID 21581594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Spruce bark as a source of antioxidant active substances :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Phytochemical Profile and Biological Effects of Spruce (Picea abies) Bark Subjected to Ultrasound Assisted and Microwave-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yield of polyphenolic substances extracted from spruce (Picea abies) bark by microwave-assisted extraction :: BioResources [bioresources.cnr.ncsu.edu]

Identification of 3,4-Dimethoxyphenyl β-D-glucoside in Annona glabra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide details the identification of 3,4-Dimethoxyphenyl β-D-glucoside in the fruit of Annona glabra. The presence of this compound was reported in a study focused on isolating and evaluating the cytotoxic properties of chemical constituents from a methanol (B129727) extract of the plant's fruit.[1] This document provides a comprehensive overview of the experimental procedures likely employed for the isolation and identification of this glucoside, based on standard phytochemical practices and information from related studies on Annona glabra.

Quantitative Data Summary

While the specific yield of 3,4-Dimethoxyphenyl β-D-glucoside from Annona glabra is not detailed in the referenced literature, the following table outlines the cytotoxic activity of the isolated compounds, providing context for the compound's discovery.

| Compound No. | Compound Name | IC50 (µM) on HL-60 Cell Line |

| 5 | 3,4-Dimethoxyphenyl O-β-D-glucopyranoside | >100 |

| 3 | Icariside D2 | 9.0 ± 1.0 |

| 4 | Icariside D2 6'-O-β-D-xylopyranoside | 32.2 ± 2.5 |

| 6 | 3,4-dihydroxybenzoic acid | 64.6 ± 3.1 |

Data sourced from a study on the chemical constituents of Annona glabra fruit and their cytotoxic activity.[1]

Experimental Protocols

The following sections describe the probable methodologies for the extraction, isolation, and structural elucidation of 3,4-Dimethoxyphenyl β-D-glucoside from Annona glabra fruit, based on the available literature.

Plant Material Collection and Preparation

-

Collection: Fruits of Annona glabra are collected, likely at a mature stage.

-

Authentication: A botanist would formally identify the plant material, and a voucher specimen would be deposited in a herbarium for future reference.

-

Preparation: The fruits are washed, air-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered fruit material is subjected to extraction with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant's chemical constituents.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation and Isolation

The crude methanol extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate individual constituents.

-

Solvent-Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This initial step separates compounds based on their polarity.

-

Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like glucosides.

-

Mobile Phase: A gradient of solvents, such as a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, is passed through the column to elute the compounds. Fractions are collected systematically.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often subjected to preparative HPLC for final purification. This technique offers higher resolution and is crucial for obtaining pure compounds.

Structure Elucidation

The molecular structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule.

-

¹³C-NMR: Provides information about the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.

-

-

Comparison with Literature Data: The obtained spectroscopic data is compared with previously reported data for known compounds to confirm the identification of 3,4-Dimethoxyphenyl β-D-glucoside.

Visualizations

Experimental Workflow for Identification

The following diagram illustrates the general workflow for the isolation and identification of 3,4-Dimethoxyphenyl β-D-glucoside from Annona glabra.

Logical Relationship in Cytotoxicity Screening

The study that identified 3,4-Dimethoxyphenyl β-D-glucoside was part of a broader screening for cytotoxic compounds. The following diagram illustrates the logical flow of this type of research.

References

The Biosynthesis of 3,4-Dimethoxyphenyl beta-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3,4-Dimethoxyphenyl beta-D-glucoside, a naturally occurring phenolic glucoside. The guide details the enzymatic steps from the precursor molecule, L-phenylalanine, to the final glycosylated product. It includes a summary of relevant quantitative data, detailed experimental protocols for key analytical procedures, and visualizations of the metabolic pathway and experimental workflows.

The Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be broadly divided into two key stages: the synthesis of the aglycone, 3,4-Dimethoxyphenol, and its subsequent glucosylation.

Formation of the Aglycone: 3,4-Dimethoxyphenol

The biosynthesis of 3,4-Dimethoxyphenol commences with the amino acid L-phenylalanine and proceeds through a series of core reactions within the phenylpropanoid pathway. Key enzymatic steps include deamination, hydroxylation, and methylation.

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Further Hydroxylation to Caffeic Acid: Subsequently, p-Coumarate 3-Hydroxylase (C3H) introduces a second hydroxyl group to p-coumaric acid, resulting in the formation of caffeic acid (3,4-dihydroxycinnamic acid).

-

Methylation Events: The two hydroxyl groups of caffeic acid are then sequentially methylated. Caffeic acid O-methyltransferase (COMT) enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups. While the exact order can vary between plant species, this process leads to the formation of ferulic acid and subsequently 3,4-dimethoxycinnamic acid.

-

Chain Shortening to Veratraldehyde: The three-carbon side chain of 3,4-dimethoxycinnamic acid is believed to be shortened, likely through a beta-oxidative pathway, to yield veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Formation of 3,4-Dimethoxyphenol: The final step in the formation of the aglycone is the conversion of veratraldehyde to 3,4-Dimethoxyphenol. This is thought to be achieved through a Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase (BVMO) , which inserts an oxygen atom between the carbonyl carbon and the aromatic ring, followed by hydrolysis of the resulting ester.

Glucosylation of 3,4-Dimethoxyphenol

The final step in the biosynthesis is the attachment of a glucose molecule to the hydroxyl group of 3,4-Dimethoxyphenol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes utilize an activated sugar donor, UDP-glucose, to transfer the glucosyl moiety to the acceptor molecule, forming a beta-D-glucoside linkage.

The overall reaction is:

3,4-Dimethoxyphenol + UDP-glucose → this compound + UDP

dot

Caption: Biosynthetic pathway of this compound.

Quantitative Data

While the specific UDP-glycosyltransferase that catalyzes the glucosylation of 3,4-Dimethoxyphenol has not been isolated and kinetically characterized, data from a homologous enzyme from radish (Raphanus sativus), Rs89B1, which acts on structurally similar dihydroxybenzoates, can provide valuable comparative insights.[1] The following table summarizes the kinetic parameters of Rs89B1 with various substrates.

| Substrate (Aglycone) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| 2,3-Dihydroxybenzoic acid | 0.23 ± 0.03 | 0.18 ± 0.01 | 0.78 |

| 2,4-Dihydroxybenzoic acid | 0.14 ± 0.01 | 0.25 ± 0.01 | 1.79 |

| 2,5-Dihydroxybenzoic acid | 0.45 ± 0.04 | 0.11 ± 0.01 | 0.24 |

| 3,4-Dihydroxybenzoic acid | 0.08 ± 0.01 | 0.21 ± 0.01 | 2.63 |

| 3,5-Dihydroxybenzoic acid | 0.19 ± 0.02 | 0.19 ± 0.01 | 1.00 |

| UDP-Glucose | 0.42 ± 0.05 | - | - |

Data adapted from Ohashi et al. (2024) for the enzyme Rs89B1.[1] Note that these values are for dihydroxybenzoic acids and serve as an estimate for the affinity and catalytic efficiency for a structurally related compound like 3,4-Dimethoxyphenol.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Purification of a UDP-glycosyltransferase (UGT) from Plant Tissue

This protocol is a general procedure for the purification of a UGT that acts on phenolic substrates.

Workflow Diagram:

dot

Caption: Experimental workflow for the purification of a plant UGT.

Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., young leaves or seedlings of Cucurbita pepo) in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and 2% w/v polyvinylpolypyrrolidone).

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 15,000 x g for 20 min) to remove cell debris.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-70%), stirring continuously on ice.

-

Collect the precipitate by centrifugation and resuspend it in a minimal volume of extraction buffer.

-

-

Dialysis:

-

Dialyze the resuspended protein solution against the extraction buffer overnight with several buffer changes to remove excess ammonium sulfate.

-

-

Chromatography:

-

Anion Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the extraction buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).

-

Affinity Chromatography: Pool the active fractions from the anion exchange step and apply them to an affinity column (e.g., UDP-hexanolamine Sepharose). After washing, elute the UGT with a solution containing UDP or a high concentration of salt.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.

-

-

Purity Assessment:

-

Analyze the purity of the final enzyme preparation by SDS-PAGE.

-

UGT Enzyme Activity Assay

This assay is used to determine the catalytic activity of the purified UGT.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM 3,4-Dimethoxyphenol (aglycone substrate)

-

5 mM UDP-glucose (sugar donor)

-

Purified UGT enzyme

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

-

Analysis: Analyze the formation of this compound by HPLC.

HPLC Analysis of this compound

This method is for the separation and quantification of the enzymatic product.

Methodology:

-

Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 50% acetonitrile over 20 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the product absorbs (e.g., 280 nm).

-

Quantification: Quantify the product by comparing the peak area to a standard curve generated with a known concentration of synthesized this compound.

Conclusion

The biosynthesis of this compound is a complex process that involves multiple enzymatic steps, beginning with the phenylpropanoid pathway and culminating in a final glucosylation event catalyzed by a UDP-glycosyltransferase. While the complete endogenous pathway and the specific enzymes involved are still under active investigation, this guide provides a robust framework based on current scientific understanding. The provided protocols offer a starting point for researchers aiming to isolate and characterize the enzymes of this pathway and to produce this and related glucosides for further study and potential applications in drug development and other fields. Future research should focus on the identification and kinetic characterization of the specific UGTs responsible for the glucosylation of 3,4-Dimethoxyphenol in plants where this or related compounds are found.

References

The Pivotal Role of Glucosides in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosides, a diverse class of secondary metabolites, are integral to the intricate biochemical machinery of plants. Formed by the glycosylation of a wide array of aglycones, these molecules play crucial roles in defense, signaling, and the regulation of plant growth and development. The attachment of a glucose moiety, catalyzed by UDP-dependent glycosyltransferases (UGTs), significantly alters the chemical properties of the aglycone, affecting its solubility, stability, and biological activity. This technical guide provides an in-depth exploration of the biosynthesis, transport, storage, and multifaceted functions of glucosides in plant secondary metabolism, with a focus on their relevance to researchers and professionals in drug development.

Biosynthesis of Glucosides

The biosynthesis of glucosides is a two-step process involving the synthesis of the aglycone and its subsequent glucosylation. The aglycone precursors are derived from various primary metabolic pathways, including the shikimate, mevalonate, and methylerythritol phosphate (B84403) (MEP) pathways.

The final and crucial step is the transfer of a glucose molecule from a UDP-glucose donor to the aglycone, a reaction catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs).[1] These enzymes exhibit a high degree of specificity for both the aglycone substrate and the sugar donor.[2]

Key Enzyme Families Involved in Glucoside Metabolism:

-

UDP-Glycosyltransferases (UGTs): Catalyze the formation of the glycosidic bond. Plants possess a large number of UGT genes, reflecting the vast diversity of glucosides.[1]

-

β-Glucosidases: These enzymes are responsible for the hydrolysis of the glycosidic bond, releasing the active aglycone. This activation is often triggered by tissue damage, such as herbivory or pathogen attack.[3]

Storage and Transport of Glucosides

Glycosylation renders many otherwise toxic or reactive secondary metabolites inert and water-soluble, facilitating their storage in the vacuole.[4] This compartmentalization prevents autotoxicity and allows for the accumulation of high concentrations of defense compounds. For instance, cyanogenic glucosides are stored in the vacuole and only release toxic hydrogen cyanide upon tissue disruption when they come into contact with β-glucosidases located in the cytoplasm.[4]

The transport of glucosides to their storage sites or sites of action is an active area of research. Evidence suggests that specific transporters are involved in the movement of glucosides across the tonoplast (vacuolar membrane) and potentially in their long-distance transport via the phloem.

Biological Roles of Glucosides in Plant Secondary Metabolism

Glucosides perform a wide array of functions in plants, primarily centered around defense and signaling.

Plant Defense

Many glucosides function as phytoanticipins, pre-formed defense compounds that are activated upon attack.

-

Cyanogenic Glucosides: Upon hydrolysis by β-glucosidases, these compounds release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration, thus deterring herbivores.[4]

-

Glucosinolates: Found predominantly in the Brassicaceae, these sulfur-containing glucosides are hydrolyzed by myrosinase to produce isothiocyanates, nitriles, and other toxic compounds that are effective against a broad range of herbivores and pathogens.[5]

-

Phenolic Glucosides: This diverse group includes compounds like salicin, which is hydrolyzed to the defensive compound salicyl alcohol.

-

Iridoid Glucosides: These compounds act as potent feeding deterrents to many generalist herbivores.[6]

Signaling and Regulation

Glucosides are key players in various plant signaling pathways, particularly in the response to biotic and abiotic stress.

-

Salicylic (B10762653) Acid (SA) Glucosides: Salicylic acid, a key hormone in plant defense against biotrophic pathogens, is stored in its inactive form as salicylic acid β-glucoside (SAG).[7] The release of active SA from SAG is a crucial step in the activation of systemic acquired resistance (SAR).[7][8]

-

Jasmonic Acid (JA) Signaling: Jasmonic acid, involved in defense against necrotrophic pathogens and insects, interacts with glucose signaling to synergistically enhance the production of defense compounds like glucosinolates.[9]

-

Abscisic Acid (ABA) Glucosides: Abscisic acid, a major hormone in abiotic stress responses, is stored as abscisic acid-glucose ester (ABA-GE). The release of active ABA from this conjugate is essential for mediating responses to drought, salinity, and cold stress.[10]

Quantitative Data on Glucoside Concentrations

The concentration of glucosides in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data for major classes of glucosides.

Table 1: Concentration of Cyanogenic Glucosides in Various Plant Materials [11][12][13][14]

| Plant Material | Major Cyanogenic Glucoside(s) | Cyanogenic Content (mg HCN/kg fresh weight) |

| Cassava (Manihot esculenta) - root | Linamarin | 15 - 1000 |

| Sorghum (Sorghum vulgare) - leaves | Dhurrin | 750 - 790 |

| Flax (Linum usitatissimum) - seed meal | Linamarin, Linustatin, Neolinustatin | 360 - 390 |

| Lima beans (Phaseolus lunatus) | Linamarin | 2000 - 3000 |

| Apple (Malus spp.) - seed | Amygdalin | 690 - 790 |

| Peach (Prunus persica) - kernel | Amygdalin | 710 - 720 |

| Apricot (Prunus armeniaca) - kernel | Amygdalin | 785 - 2710 |

| Bitter almond (Prunus dulcis) | Amygdalin | 4700 |

Table 2: Glucosinolate Content in Brassica Species [15][16][17][18]

| Brassica Species | Tissue | Total Glucosinolate Content (µmol/g dry weight) | Predominant Glucosinolates |

| Brassica rapa (Kimchi cabbage) | Leaves | 6.21 - 424.34 | Aliphatic GSLs (e.g., Glucobrassicanapin) |

| Brassica oleracea (various cultivars) | Florets/Leaves | 15.4 (Purple cauliflower) - 160 (Cardamine amara) | Glucobrassicin, Sinigrin, Progoitrin |

| Brassica juncea (Mustard) | Leaves | 0.99 - 30.34 | Aliphatic GSLs (predominantly Sinigrin) |

| Brassica rapa (Turnip greens) | Leaves | 13.23 - 21.28 | Gluconapin |

| Brassica rapa (Turnip tops) | Leaves | 13.36 - 20.20 | Gluconapin |

Table 3: Flavonoid Glycoside Content in Different Plant Tissues [6][19][20]

| Plant Species | Tissue | Flavonoid Glycoside | Concentration (mg/g fresh weight) |

| Spirodela polyrhiza | Fronds | Apigenin 7-O-glucoside, Luteolin 7-O-glucoside | Not specified, relative fluorescence quantified |

| Nymphaea 'Blue Bird' | Petals | Total Flavonoids | 6.43 |

| Nymphaea 'Blue Bird' | Sepals | Total Flavonoids | ~4.5 |

| Nymphaea 'Blue Bird' | New Leaves | Total Flavonoids | ~3.8 |

| Dianthus caryophyllus (Carnation) | Petals | Chalcononaringenin 2'-O-glucoside | Varies with flower color |

Experimental Protocols

Extraction and Analysis of Glucosides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and analysis of glucosides. Specific modifications may be required depending on the target glucoside and plant matrix.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a C18 column and UV or PDA detector

-

Reference standards for the glucosides of interest

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol and vortex thoroughly.

-

Incubate the mixture at 70°C for 15 minutes, with occasional vortexing.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube. Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Sample Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 10-20 µL) of the reconstituted sample onto the HPLC system.

-

Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the glucosides.

-

Monitor the elution profile at a specific wavelength (e.g., 280 nm for phenolic glucosides, 229 nm for desulfoglucosinolates).

-

Identify and quantify the glucosides by comparing their retention times and UV spectra with those of the reference standards.[5][21][22][23]

-

Enzymatic Assay of β-Glucosidase Activity

This assay measures the activity of β-glucosidases by monitoring the release of p-nitrophenol from the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

-

Plant tissue extract

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

-

Sodium carbonate solution (e.g., 1 M)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine:

-

50 µL of plant tissue extract (appropriately diluted)

-

50 µL of sodium acetate buffer

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 100 µL of the pNPG solution to start the reaction.

-

Incubate for a defined period (e.g., 30 minutes) at the same temperature.

-

Stop Reaction: Add 100 µL of sodium carbonate solution to stop the reaction and develop the yellow color of p-nitrophenol.

-

Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

-

Quantification: Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[2][4]

Cloning and Expression of Plant Glycosyltransferases

This protocol provides a general workflow for the heterologous expression of plant UGTs, which is essential for their functional characterization.

Materials:

-

Plant tissue for RNA extraction

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for the target UGT

-

High-fidelity DNA polymerase

-

Cloning vector (e.g., pET vector for E. coli expression, or a plant expression vector)

-

Competent E. coli cells (for cloning and expression)

-

Appropriate growth media and antibiotics

-

IPTG (for inducing protein expression in E. coli)

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue of interest and synthesize first-strand cDNA using reverse transcriptase.

-

Gene Amplification: Amplify the coding sequence of the target UGT gene from the cDNA using gene-specific primers. The primers should include appropriate restriction sites for cloning into the chosen expression vector.

-

Cloning: Ligate the amplified UGT gene into the expression vector. Transform the ligation product into competent E. coli cells for plasmid propagation.

-

Sequence Verification: Sequence the cloned UGT gene to confirm its identity and the absence of mutations.

-

Heterologous Expression: Transform the expression construct into a suitable expression host (e.g., E. coli BL21(DE3)).

-

Grow the transformed cells in appropriate media to a suitable optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression by adding IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours.

-

Protein Extraction and Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the recombinant UGT protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving glucosides and their interplay.

Salicylic Acid (SA) Signaling Pathway

Caption: Salicylic acid signaling pathway and the role of glucosylation.

Jasmonic Acid (JA) and Glucose Crosstalk in Glucosinolate Biosynthesis

Caption: Crosstalk between jasmonic acid and glucose signaling.

Abscisic Acid (ABA) Signaling in Abiotic Stress Response

Caption: Abscisic acid signaling and the role of glucosylation.

Experimental Workflow for Glucoside Analysis

Caption: General experimental workflow for glucoside analysis.

Conclusion

Glucosides represent a vast and functionally diverse group of plant secondary metabolites that are of significant interest to researchers in plant science and drug development. Their roles in plant defense, signaling, and stress responses are critical for plant survival and have potential applications in agriculture and medicine. A thorough understanding of their biosynthesis, regulation, and mechanism of action, facilitated by the experimental approaches outlined in this guide, will continue to unveil new opportunities for harnessing the power of these versatile molecules. The intricate interplay between different signaling pathways, often mediated by the glucosylation status of key hormonal players, underscores the complexity and elegance of plant metabolic regulation. Further research into the specific transporters and the precise regulatory networks governing glucoside metabolism will undoubtedly reveal even more about their central role in the life of plants.

References

- 1. plant hormone crosstalk: Topics by Science.gov [science.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]

- 8. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. Identification and Characterization of in Vitro Galactosyltransferase Activities Involved in Arabinogalactan-Protein Glycosylation in Tobacco and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Research Portal [researchportal.scu.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. Interplay between sugar and hormone signaling pathways modulate floral signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Central Role of Abscisic Acid in Stress-Regulated Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. google.com [google.com]

- 22. en.bio-protocol.org [en.bio-protocol.org]

- 23. Abscisic Acid and Abiotic Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3,4-Dimethoxyphenyl beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,4-Dimethoxyphenyl beta-D-glucoside. While direct experimental data on some properties remain limited, this document consolidates available information and extrapolates potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a glycoside composed of a glucose unit linked to a 3,4-dimethoxyphenol (B20763) aglycone. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 84812-00-0 | [1] |

| Molecular Formula | C₁₄H₂₀O₈ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available for the specific compound. However, related phenolic glucosides are often soluble in polar solvents like water, methanol, and ethanol, and may have some solubility in DMSO. |

Spectroscopic Data

While a complete set of spectral data is not publicly available, the identity of this compound has been confirmed through ¹H-NMR spectroscopy.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Specific ¹³C-NMR data for this compound is not currently available in public databases.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the use of cultured plant cells.

Methodology: Biotransformation using Coffea arabica Cell Culture [2]

-

Cell Culture: Suspension-cultured cells of Coffea arabica are maintained in a modified Murashige and Skoog's medium.

-

Precursor Addition: 3,4-Dimethoxyphenol (3,4-DMP) is added to the cell culture.

-

Incubation: The culture is incubated, during which the plant cells glycosylate the 3,4-DMP.

-

Extraction and Purification: The resulting this compound is extracted from the culture medium and purified. The specific extraction and purification methods are not detailed in the available literature.

-

Identification: The identity of the synthesized compound is confirmed by ¹H-NMR spectroscopy and enzymatic hydrolysis using α- and β-glucosidases.[2]

A detailed, step-by-step protocol for this biotransformation is not fully available in the public domain.

General Protocol for Isolation of Phenolic Glycosides from Plant Material

While a specific protocol for the isolation of this compound from a natural source has not been identified, a general workflow for the extraction and isolation of phenolic glycosides from plant matter is as follows. This protocol would require optimization for the specific plant material and target compound.

Caption: General workflow for the isolation of phenolic glycosides.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the activities of structurally related compounds containing the 3,4-dimethoxyphenyl moiety suggest potential areas for investigation. These include anti-inflammatory, antioxidant, and anticancer activities. The following sections describe key signaling pathways that are often modulated by such phenolic compounds.

Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many phenolic compounds are known to exhibit anti-inflammatory properties by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Potential Involvement in the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion

This compound is a phenolic glucoside with defined chemical identity but limited publicly available data on its physical properties and biological activities. The synthesis has been achieved through biotransformation, indicating a feasible route for its production for research purposes. Based on the known activities of structurally similar compounds, it is plausible that this molecule may possess anti-inflammatory, antioxidant, and/or anticancer properties, potentially through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further experimental investigation is required to elucidate the specific physical characteristics, spectroscopic profile, and pharmacological effects of this compound to fully understand its potential as a therapeutic agent or research tool.

References

3,4-Dimethoxyphenyl beta-D-glucoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl beta-D-glucoside, including its chemical properties, potential synthesis, and prospective biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 84812-00-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O₈ | [1] |

| Molecular Weight | 332.30 g/mol | Calculated |

| Synonyms | (2S,3R,4S,5S,6R)-2-(3,4-Dimethoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not widely published in mainstream chemical literature, a potential route for its preparation has been demonstrated through biotransformation using plant cell cultures.

Glucosylation by Cultured Plant Cells

A study has shown that 3,4-Dimethoxyphenol (3,4-DMP) can be converted to its corresponding glucoside by suspension-cultured cells of Coffea arabica.[4][5] The glucoside was identified as 3,4-Dimethoxyphenyl β-D-glucopyranoside.[4][5][6]

Hypothetical Experimental Workflow for Investigating Anti-inflammatory Activity

Based on the known anti-inflammatory properties of similar phenylpropanoid glycosides, the following workflow could be employed to assess the potential of this compound in this area.[7][8][9]

Potential Signaling Pathways

Phenylpropanoid glycosides are known to exert their biological effects through various signaling pathways.[7][8] Given the structural similarities, it is plausible that this compound could modulate inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10][11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[10][11]

Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. It is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[11]

In this pathway, the inhibitor of κB (IκB) sequesters the NF-κB dimer (p50/p65) in the cytoplasm.[12] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[12] This allows the active NF-κB dimer to translocate to the nucleus and induce the transcription of target genes. A potential mechanism of action for this compound could be the inhibition of IKK, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the area of inflammation research. The information provided in this guide serves as a starting point for researchers to design and execute studies to elucidate its synthesis, biological activities, and mechanism of action. Future research should focus on developing a robust chemical synthesis for this compound to enable more extensive biological screening. Furthermore, detailed in vitro and in vivo studies are necessary to confirm its potential modulatory effects on the NF-κB pathway and to explore its therapeutic potential in inflammatory diseases.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 84812-00-0 [sigmaaldrich.com]

- 3. chemfarms.com [chemfarms.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 3, 4-Dimethoxyphenyl β-D-Glucopyranoside and Its Related Glycosides by Cultured Plant Cells [jstage.jst.go.jp]

- 7. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Solubility of 3,4-Dimethoxyphenyl beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxyphenyl beta-D-glucoside. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes a detailed experimental protocol, a qualitative assessment of expected solubility in various solvents, and the analytical methods required for quantification.

Introduction

This compound is a phenolic glycoside. Understanding its solubility is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and manufacturing processes. The solubility of a compound is influenced by its molecular structure, as well as the physical and chemical properties of the solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical in predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₈ | [1] |

| Molecular Weight | 330.33 g/mol | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| XLogP3 | -0.8 | [1] |

The presence of multiple hydroxyl groups and ether linkages suggests that this compound is a polar molecule. The negative XLogP3 value further indicates a preference for hydrophilic environments.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common laboratory solvents can be made. Polar solvents are more likely to be effective at dissolving this polar compound.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl groups of the glucoside. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (B52724) | Moderate to High | Can interact via dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic compounds.[2] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | May show some solubility due to the presence of a polar carbonyl group, but the overall polarity is lower than protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable interactions with the polar glucoside. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[3]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

For finely suspended particles, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted samples using a validated HPLC-UV method.[[“]][5][6]

-

A reverse-phase C18 column is often suitable for the analysis of phenolic glycosides.[6]

-

The mobile phase could consist of a gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.

-

Detection is typically performed at a wavelength corresponding to the UV absorbance maximum of the compound.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in units of g/L, mg/mL, or mol/L at the specified temperature.

-

Workflow for Experimental Solubility Determination

Caption: A simplified workflow for the experimental determination of solubility.

Potential Signaling Pathway Involvement

While no specific signaling pathways for this compound have been detailed in the literature, other phenolic glucosides have been shown to exert biological effects through various signaling cascades. For instance, certain glucosides have demonstrated neuroprotective effects by modulating pathways such as the BDNF-TrkB and FGF2-Akt signaling axes.[7] Others have been shown to suppress inflammatory responses by inhibiting the AP-1 and/or NF-κB signaling pathways.[8]

Below is a generalized diagram illustrating a hypothetical mechanism by which a phenolic glucoside could modulate a cellular signaling pathway to produce an anti-inflammatory effect.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: A generalized diagram of a potential anti-inflammatory signaling pathway.

Conclusion

This technical guide has outlined the key considerations for understanding and determining the solubility of this compound. While quantitative data is not currently available in the literature, the provided experimental protocol offers a clear path for researchers to generate this critical information. The qualitative solubility profile serves as a useful starting point for solvent selection. Further research into the biological activities of this compound may elucidate its specific interactions with cellular signaling pathways.

References

- 1. 3,4-Dimethoxybenzyl beta-D-glucopyranoside | C15H22O8 | CID 21581594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside attenuates MPP+/MPTP-induced neurotoxicity in vitro and in vivo by restoring the BDNF-TrkB and FGF2-Akt signaling axis and inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of 3,4-Dimethoxyphenyl beta-D-glucoside: An In-depth Technical Guide to NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,4-dimethoxyphenyl beta-D-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques is paramount in unambiguously defining the molecular architecture of such glycosidic natural products.

Introduction

This compound is a compound of interest due to its presence in various natural sources and its potential biological activities. The precise determination of its chemical structure is a prerequisite for understanding its function and for any further development. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[1][2] This guide will walk through the systematic process of using 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.

Experimental Protocols

The successful elucidation of a chemical structure by NMR is fundamentally reliant on the quality of the acquired data. This section outlines the generalized experimental protocols for the key NMR experiments.

2.1 Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Compound Purity: The isolated this compound should be of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common solvents for glycosides include deuterium (B1214612) oxide (D₂O), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5][6] The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

-

Concentration: Typically, 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[3][4]

2.2 NMR Data Acquisition

The following experiments are essential for a complete structural assignment.

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for tracing out the connectivity of protons within the glucose and aromatic moieties.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached proton's chemical shift.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons.[4] This experiment is crucial for connecting the aglycone (3,4-dimethoxyphenyl) to the glucoside moiety and for assigning quaternary carbons.

-

Data Presentation and Interpretation

The systematic analysis of the acquired NMR spectra allows for the piecing together of the molecular structure.

3.1 ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for this compound are summarized in the tables below. These values are based on data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in D₂O)

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| H-2' | ~6.95 | d | ~2.0 |

| H-5' | ~6.85 | d | ~8.5 |

| H-6' | ~6.75 | dd | ~8.5, 2.0 |

| 3'-OCH₃ | ~3.80 | s | - |

| 4'-OCH₃ | ~3.78 | s | - |

| Glucose Moiety | |||

| H-1 | ~4.90 | d | ~7.8 |

| H-2 | ~3.30 | t | ~8.0 |

| H-3 | ~3.45 | t | ~8.5 |

| H-4 | ~3.40 | t | ~9.0 |

| H-5 | ~3.48 | m | - |

| H-6a | ~3.85 | dd | ~12.0, 2.5 |

| H-6b | ~3.65 | dd | ~12.0, 5.5 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in D₂O)

| Position | Chemical Shift (δ ppm) |

| Aglycone | |

| C-1' | ~152.0 |

| C-2' | ~105.0 |

| C-3' | ~146.0 |

| C-4' | ~149.0 |

| C-5' | ~113.0 |

| C-6' | ~118.0 |

| 3'-OCH₃ | ~56.5 |

| 4'-OCH₃ | ~56.4 |

| Glucose Moiety | |

| C-1 | ~103.0 |

| C-2 | ~74.5 |

| C-3 | ~77.0 |

| C-4 | ~71.0 |

| C-5 | ~77.5 |

| C-6 | ~62.0 |

3.2 Interpretation of 2D NMR Spectra

-

COSY: The COSY spectrum will reveal the proton-proton coupling network within the glucose unit, starting from the anomeric proton (H-1) and extending to the H-6 protons. It will also show the correlations between the aromatic protons (H-2', H-5', and H-6').

-

HSQC: The HSQC spectrum will directly link each proton to its attached carbon, allowing for the unambiguous assignment of the carbon signals for all protonated carbons in both the aglycone and the glucose moiety.

-

HMBC: The HMBC spectrum is key to confirming the overall structure. Key expected correlations include:

-

The anomeric proton (H-1) of the glucose unit will show a long-range correlation to the C-1' of the aglycone, confirming the O-glycosidic linkage and its position.

-

The methoxy (B1213986) protons (3'-OCH₃ and 4'-OCH₃) will show correlations to their respective attached carbons (C-3' and C-4'), confirming their positions on the aromatic ring.

-

Correlations between the aromatic protons and neighboring carbons will further solidify the substitution pattern of the aglycone.

-

Visualization of Workflows and Correlations

Visual diagrams are essential for conceptualizing the experimental process and the key structural relationships.

Caption: Workflow for NMR-based structure elucidation.

Caption: Key HMBC and COSY correlations.

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR experiments. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity data. The COSY spectrum establishes the proton connectivity within the distinct spin systems of the aglycone and the glucose moiety. The HSQC spectrum links the protons to their directly attached carbons, and finally, the HMBC spectrum provides the crucial long-range correlations that connect the aglycone to the glucose unit and define the positions of the methoxy groups. This comprehensive approach ensures an unambiguous and definitive structural assignment, which is a critical step in the research and development of natural products.

References

- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

The Ecological Role of Phenylpropanoid Glycosides in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanoid glycosides (PPGs) are a diverse class of secondary metabolites that play a crucial role in the defense mechanisms of plants against a wide array of herbivores and pathogens. Synthesized through the phenylpropanoid pathway, these compounds exhibit a range of biological activities, including acting as feeding deterrents, toxins, and antimicrobial agents. Their production is often induced by biotic and abiotic stresses and is regulated by complex signaling networks involving key plant hormones such as jasmonic acid and salicylic (B10762653) acid. This technical guide provides an in-depth overview of the ecological significance of PPGs in plant defense, detailing their biosynthesis, modes of action, and the experimental methodologies used to investigate their functions. Quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant pathways are presented to serve as a comprehensive resource for researchers in plant science, ecology, and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of antagonists, including herbivorous insects and microbial pathogens. Among the vast array of defensive secondary metabolites, phenylpropanoid glycosides (PPGs) have emerged as a significant class of compounds with diverse ecological roles.[1][2][3][4] PPGs are characterized by a phenylpropanoid aglycone, typically a hydroxycinnamic acid derivative, linked to one or more sugar moieties.[5][6] This glycosylation enhances their solubility and stability within the plant cell, often sequestering them in the vacuole until tissue damage by an herbivore or pathogen releases them.[5]

The defensive properties of PPGs are multifaceted. They can act as potent feeding deterrents, reducing the palatability of plant tissues to herbivores.[7][8] Furthermore, upon ingestion, the glycosidic bonds can be cleaved in the herbivore's gut, releasing the more toxic aglycone, which can interfere with various physiological processes.[7] Against microbial pathogens, PPGs exhibit broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi.[2][9]

The biosynthesis of PPGs is an integral part of the broader phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites, including flavonoids, lignins, and stilbenes.[5][6][10] The production of PPGs is not static; it is a dynamic process influenced by various internal and external cues. Herbivore feeding and pathogen attack often lead to an increased accumulation of PPGs at the site of damage, a process regulated by intricate signaling pathways involving phytohormones like jasmonic acid (JA) and salicylic acid (SA).[11][12][13][14][15]

This guide aims to provide a comprehensive technical overview of the ecological role of PPGs in plant defense. It will cover their biosynthesis and regulation, their modes of action against herbivores and pathogens, and detailed experimental protocols for their study. Quantitative data are summarized in tables for easy comparison, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of these important plant defense compounds.

Biosynthesis and Regulation of Phenylpropanoid Glycosides

The production of PPGs originates from the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. These intermediates are then activated, typically as CoA esters, and can be subsequently glycosylated by UDP-glycosyltransferases (UGTs) to form the diverse array of PPGs found in nature.[1][5][6]

The regulation of PPG biosynthesis is tightly controlled at the transcriptional level. Various transcription factors, including those from the MYB, bHLH, and WRKY families, play a crucial role in activating or repressing the expression of genes encoding the biosynthetic enzymes in response to specific stimuli.[10][11][16]

Phenylpropanoid Glycoside Biosynthesis Pathway

Regulation by Jasmonic Acid and Salicylic Acid Signaling

The production of PPGs is often induced upon herbivore attack or pathogen infection, and this induction is mediated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).[12][14][15] JA signaling is typically activated in response to chewing insects, leading to the upregulation of transcription factors that promote the expression of PPG biosynthetic genes.[11][14] SA signaling, on the other hand, is primarily associated with defense against biotrophic pathogens and can also influence the phenylpropanoid pathway.[13][15] The interaction between JA and SA signaling pathways is complex, often exhibiting crosstalk that can be either synergistic or antagonistic, thereby fine-tuning the plant's defense response.[14][15]